CI-1040

Content Navigation

CAS Number

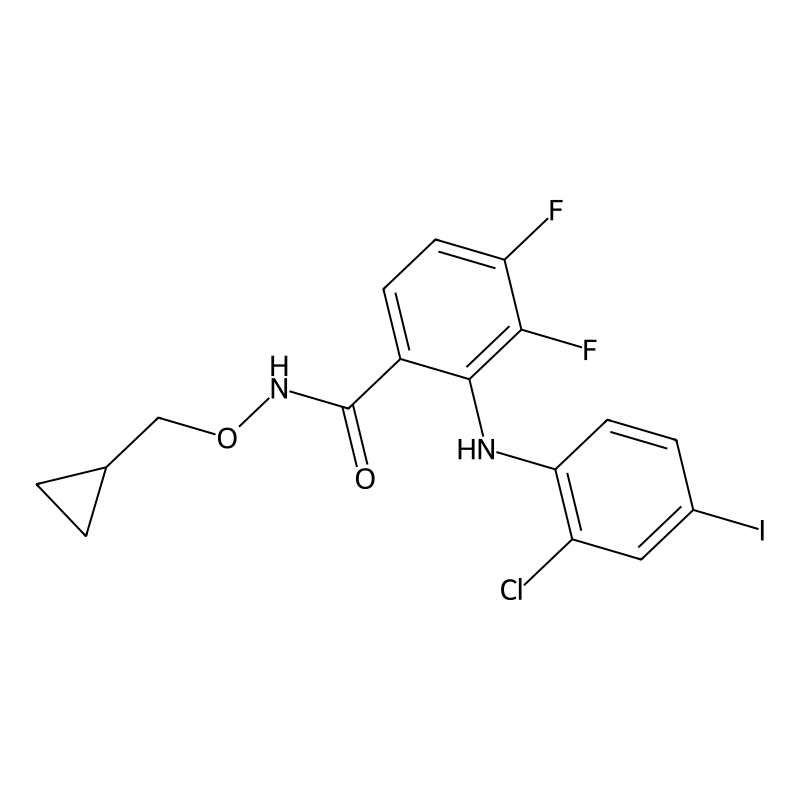

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CI-1040 (CAS: 212631-79-3), also known as PD184352, is a foundational, highly selective, and ATP-non-competitive inhibitor of MEK1 and MEK2. With an IC50 of 17 nM for MEK1, it offers potent target suppression without the confounding off-target effects seen in earlier-generation compounds . As the first MEK inhibitor to enter clinical trials, it has become a gold-standard reference material for in vitro and in vivo MAPK pathway studies [1]. For industrial and academic procurement, CI-1040 serves as an essential baseline control for evaluating novel kinase inhibitors, validating high-throughput assays, and establishing standardized cell-line sensitivity profiles.

Substituting CI-1040 with older, generic MEK inhibitors like PD98059 or U0126 introduces significant experimental risk and data irreproducibility into preclinical workflows. PD98059 requires micromolar concentrations to achieve MEK inhibition, necessitating higher DMSO volumes that cause solvent-induced cytotoxicity, and it acts as an unintended ligand for the aryl hydrocarbon receptor (AHR) . U0126, while more potent than PD98059, is notoriously inactive in vivo, breaking the translational continuity between cell-based assays and animal models [1]. Procuring the exact CI-1040 compound ensures nanomolar potency, strict ATP-non-competitive kinetics, and a seamless transition from in vitro screening to in vivo validation without changing the chemical variable.

Primary Target Potency and Dosing Efficiency

In biochemical and cell-based assays, CI-1040 demonstrates profound potency advantages over first-generation MEK inhibitors. CI-1040 achieves an IC50 of 17 nM against MEK1 . In direct contrast, the widely used older inhibitor PD98059 requires an IC50 of approximately 2 µM (2000 nM) to achieve similar target suppression . This greater than 100-fold difference in potency allows CI-1040 to be utilized at significantly lower working concentrations, reducing the risk of solvent-induced artifacts and non-specific toxicity in sensitive cell lines.

| Evidence Dimension | MEK1 Inhibitory Concentration (IC50) |

| Target Compound Data | 17 nM |

| Comparator Or Baseline | PD98059 (2000 nM) |

| Quantified Difference | >117-fold higher potency for CI-1040 |

| Conditions | Cell-free and cell-based MEK1 kinase activity assays |

Procuring CI-1040 allows for nanomolar dosing, minimizing DMSO vehicle concentration and preventing solvent-based cytotoxicity in high-throughput screening.

Elimination of Off-Target Transcriptional Confounding

A critical vulnerability of using early MEK inhibitors is their unintended interaction with non-kinase targets. PD98059 is documented to function as an antagonist and ligand for the aryl hydrocarbon receptor (AHR), which can trigger unintended gene expression changes independent of the MAPK pathway . CI-1040, conversely, is highly specific to MEK1/2 and lacks this AHR interaction, while also demonstrating >100-fold selectivity for MEK1/2 over MEK5 and exhibiting no significant inhibition against a broad panel of over 100 other kinases at 10 µM .

| Evidence Dimension | Aryl Hydrocarbon Receptor (AHR) Interaction |

| Target Compound Data | No AHR binding; >100-fold selective over MEK5 |

| Comparator Or Baseline | PD98059 (Active AHR ligand/antagonist) |

| Quantified Difference | Complete elimination of AHR-mediated off-target transcriptional interference |

| Conditions | Kinase selectivity panels and receptor binding assays |

Using CI-1040 ensures that observed phenotypic or transcriptomic changes are strictly due to MEK inhibition, avoiding false positives in downstream gene expression analysis.

Assay Reliability via ATP-Non-Competitive Kinetics

Many standard kinase inhibitors are ATP-competitive, meaning their apparent IC50 shifts dramatically depending on the intracellular ATP concentration, which typically ranges from 1 to 5 mM in living cells. CI-1040 binds to an allosteric pocket on MEK1/2, rendering it strictly ATP-non-competitive [1]. This mechanism ensures that its inhibitory efficacy (IC50 = 17 nM) remains stable regardless of fluctuating physiological ATP levels, unlike ATP-competitive benchmark inhibitors whose potency can drop by orders of magnitude when transitioning from low-ATP biochemical assays to whole-cell environments.

| Evidence Dimension | Efficacy stability in high ATP environments |

| Target Compound Data | ATP-non-competitive (stable IC50) |

| Comparator Or Baseline | Standard ATP-competitive kinase inhibitors (IC50 right-shifted by 1-5 mM ATP) |

| Quantified Difference | Maintained nanomolar potency in whole-cell assays regardless of ATP concentration |

| Conditions | Whole-cell assays vs. biochemical assays with variable ATP concentrations |

This property makes CI-1040 an exceptionally reliable reference standard for cell-based assays, as its potency is not artificially degraded by the metabolic state of the target cells.

Translational Continuity from In Vitro to In Vivo Models

For procurement teams supporting multi-stage drug discovery, the ability of a tool compound to perform in both cellular assays and animal models is paramount. While the older inhibitor U0126 is highly potent in vitro, it is notoriously inactive in vivo[1]. CI-1040 was specifically developed for oral bioavailability and was the first MEK inhibitor to demonstrate robust in vivo antitumor activity in mouse xenograft models [2]. This allows researchers to maintain the exact same chemical variable from the petri dish to the animal model without bridging studies.

| Evidence Dimension | In Vivo Applicability |

| Target Compound Data | Active in vivo (established xenograft dosing protocols) |

| Comparator Or Baseline | U0126 (Inactive in vivo) |

| Quantified Difference | Enables direct transition to animal models without switching inhibitors |

| Conditions | Mouse xenograft models and in vivo pharmacokinetic profiling |

Procuring CI-1040 eliminates the need to validate a second MEK inhibitor for animal studies, streamlining the preclinical workflow and ensuring data continuity.

Gold-Standard Reference in Kinase Inhibitor Screening

Due to its well-documented ATP-non-competitive mechanism and stable IC50 of 17 nM, CI-1040 is the ideal procurement choice as a baseline control in high-throughput screening (HTS) campaigns evaluating novel MEK or pan-kinase inhibitors . Its stable performance across varying intracellular ATP concentrations ensures reliable assay calibration.

Transcriptomic and Gene Expression Profiling

Because CI-1040 lacks the off-target aryl hydrocarbon receptor (AHR) binding associated with older inhibitors like PD98059, it is the preferred MEK inhibitor for RNA-seq and microarray studies . It ensures that the resulting transcriptomic data reflects pure MAPK pathway suppression rather than artifactual AHR-driven gene activation.

Multi-Stage Preclinical Xenograft Studies

For laboratories conducting both in vitro cell line panels and subsequent in vivo mouse xenograft models, CI-1040 provides critical translational continuity. Unlike U0126, which is restricted to in vitro use, CI-1040’s established in vivo activity allows researchers to use a single, consistent chemical variable throughout the entire preclinical pipeline[1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

2: Henderson YC, Ahn SH, Clayman GL. Inhibition of the growth of papillary thyroid carcinoma cells by CI-1040. Arch Otolaryngol Head Neck Surg. 2009 Apr;135(4):347-54. PubMed PMID: 19380355.

3: Barrett SD, Bridges AJ, Dudley DT, Saltiel AR, Fergus JH, Flamme CM, Delaney AM, Kaufman M, LePage S, Leopold WR, Przybranowski SA, Sebolt-Leopold J, Van Becelaere K, Doherty AM, Kennedy RM, Marston D, Howard WA Jr, Smith Y, Warmus JS, Tecle H. The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorg Med Chem Lett. 2008 Dec 15;18(24):6501-4. Epub 2008 Oct 15. PubMed PMID: 18952427.

4: Liu D, Liu Z, Jiang D, Dackiw AP, Xing M. Inhibitory effects of the mitogen-activated protein kinase kinase inhibitor CI-1040 on the proliferation and tumor growth of thyroid cancer cells with BRAF or RAS mutations. J Clin Endocrinol Metab. 2007 Dec;92(12):4686-95. Epub 2007 Oct 2. PubMed PMID: 17911174.

5: Martin L. PD184352 releases the regular hypoxic reversible DNA replication arrest in T24 cells. J Biochem Mol Biol. 2007 Nov 30;40(6):895-8. PubMed PMID: 18047784.

6: Hidalgo M, Amador ML, Jimeno A, Mezzadra H, Patel P, Chan A, Nielsen ME, Maitra A, Altiok S. Assessment of gefitinib- and CI-1040-mediated changes in epidermal growth factor receptor signaling in HuCCT-1 human cholangiocarcinoma by serial fine needle aspiration. Mol Cancer Ther. 2006 Jul;5(7):1895-903. PubMed PMID: 16891476.

7: Mattingly RR, Kraniak JM, Dilworth JT, Mathieu P, Bealmear B, Nowak JE, Benjamins JA, Tainsky MA, Reiners JJ Jr. The mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor PD184352 (CI-1040) selectively induces apoptosis in malignant schwannoma cell lines. J Pharmacol Exp Ther. 2006 Jan;316(1):456-65. Epub 2005 Oct 20. PubMed PMID: 16239399.

8: Lorusso PM, Adjei AA, Varterasian M, Gadgeel S, Reid J, Mitchell DY, Hanson L, DeLuca P, Bruzek L, Piens J, Asbury P, Van Becelaere K, Herrera R, Sebolt-Leopold J, Meyer MB. Phase I and pharmacodynamic study of the oral MEK inhibitor CI-1040 in patients with advanced malignancies. J Clin Oncol. 2005 Aug 10;23(23):5281-93. Epub 2005 Jul 11. PubMed PMID: 16009947.

9: Wang Y, Van Becelaere K, Jiang P, Przybranowski S, Omer C, Sebolt-Leopold J. A role for K-ras in conferring resistance to the MEK inhibitor, CI-1040. Neoplasia. 2005 Apr;7(4):336-47. PubMed PMID: 15967111; PubMed Central PMCID: PMC1501146.

10: McDaid HM, Lopez-Barcons L, Grossman A, Lia M, Keller S, Pérez-Soler R, Horwitz SB. Enhancement of the therapeutic efficacy of taxol by the mitogen-activated protein kinase kinase inhibitor CI-1040 in nude mice bearing human heterotransplants. Cancer Res. 2005 Apr 1;65(7):2854-60. PubMed PMID: 15805287.

Explore Compound Types